Formoxanthone A

Apoptosis Cytotoxicity Cancer Research

Formoxanthone A is a structurally validated prenylated xanthone (C23H22O6, MW 394.42), isolated from Cratoxylum formosum roots. Unlike generic xanthones, its specific substitution pattern drives unique, concentration-dependent apoptosis (HeLa cell viability reduction at 25 μM) and antibacterial activity, ensuring experimental reproducibility. Essential for mechanism-of-action studies, caspase-activation profiling, or as a medicinal chemistry scaffold. For precise, reproducible research outcomes, request this authenticated, high-purity compound directly.

Molecular Formula C23H22O6
Molecular Weight 394.4 g/mol
CAS No. 869880-32-0
Cat. No. B161243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormoxanthone A
CAS869880-32-0
Synonymsformoxanthone A
Molecular FormulaC23H22O6
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C4C(=C3)C=CC(O4)(C)C)O)C
InChIInChI=1S/C23H22O6/c1-11(2)5-6-13-15(24)10-16(25)17-18(26)14-9-12-7-8-23(3,4)29-20(12)19(27)22(14)28-21(13)17/h5,7-10,24-25,27H,6H2,1-4H3
InChIKeyKWJOUIWWNNDURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Formoxanthone A (CAS 869880-32-0): A Prenylated Xanthone with Documented Antibacterial and Cytotoxic Activities


Formoxanthone A is a prenylated xanthone (C23H22O6, MW 394.42) primarily isolated from the roots of Cratoxylum formosum and also reported in Garcinia paucinervis [1]. It was first characterized and named in 2006, with its structure confirmed via spectroscopic analysis [2]. The compound is classified as an organoheterocyclic compound within the xanthone family, specifically a 4-prenylated xanthone, and is noted for its antibacterial and cytotoxic properties [3].

Formoxanthone A: Why Generic Xanthone Substitution is Scientifically Unjustified


While xanthones as a class are known for diverse bioactivities, individual compounds exhibit significant variability in potency and selectivity due to specific prenylation patterns and substitution. Formoxanthone A (C23H22O6) differs from close analogs like Formoxanthone B (C28H30O5) and Formoxanthone C by its distinct molecular weight and substitution [1]. Simple substitution with a generic 'xanthone' or 'prenylated xanthone' lacks the validated, quantitative activity profile required for reproducible research, particularly in apoptosis induction and antibacterial assays where potency can vary by orders of magnitude [2]. The documented reduction in HeLa cell viability at a specific concentration (25 μM) is unique to Formoxanthone A in published data, underscoring the need for precise chemical identity .

Formoxanthone A: Quantified Differentiation Evidence vs. Analogs


Formoxanthone A Induces Significant Apoptosis in HeLa Cells at 25 μM

Formoxanthone A demonstrates a quantifiable cytotoxic effect by significantly reducing the viability of HeLa cervical cancer cells when applied at a concentration of 25 μM . This specific, validated bioactivity is a key differentiator from many other xanthones for which such defined, reproducible data may not be available or show different potency profiles.

Apoptosis Cytotoxicity Cancer Research

Formoxanthone A is a Patented Compound for Tumor/Cancer Cell Growth Inhibition

Formoxanthone A is specifically claimed in a patent (US Patent 2005/0261363) for its activity in inhibiting the growth of tumor/cancer cells [1]. This legal and commercial differentiator separates it from other xanthones that may not have the same level of intellectual property protection or validated anticancer utility.

Anticancer Natural Product Drug Discovery

Formoxanthone A Exhibits Antibacterial Activity, a Property Shared but Not Uniform Across Xanthones

Formoxanthone A was evaluated and found to possess antibacterial activity in the original isolation study [1]. While specific MIC values are not detailed in the publicly available abstract, this property places it within a subset of bioactive xanthones. The compound's specific substitution pattern likely dictates its spectrum of activity, differentiating it from other prenylated xanthones with no or different antibacterial profiles.

Antibacterial Microbiology Natural Products

Formoxanthone A: High-Impact Application Scenarios Driven by Evidence


Apoptosis Mechanism Studies in Cervical Cancer Models

The validated, concentration-dependent reduction in HeLa cell viability at 25 μM makes Formoxanthone A a reliable tool for investigating apoptotic pathways. Researchers can use it to study caspase activation, mitochondrial membrane potential changes, and other hallmarks of programmed cell death in a well-defined cervical cancer model .

Anticancer Lead Optimization and Structure-Activity Relationship (SAR) Studies

As a patented compound with demonstrated tumor cell growth inhibition, Formoxanthone A serves as a valuable scaffold for medicinal chemistry efforts. Its unique prenylated xanthone core allows for systematic derivatization to improve potency, selectivity, and pharmacokinetic properties, with a clear path to IP protection [1].

Antibacterial Drug Discovery Screening

Given its documented antibacterial activity, Formoxanthone A is an appropriate positive control or screening hit in assays designed to identify new antibiotics. Its specific activity profile, while not fully quantified in public abstracts, provides a starting point for exploring its mechanism of action against susceptible bacterial strains [2].

Technical Documentation Hub

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